N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is an organic compound characterized by its complex structure, which includes a bithiophene moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bithiophene Intermediate: The synthesis begins with the preparation of the bithiophene intermediate. This can be achieved through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Ethyl Chain: The bithiophene intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl chain.
Formation of the Acetamide Group: The final step involves the reaction of the ethylated bithiophene with 3,4-dimethoxyphenylacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the acetamide group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide could be explored for its pharmacological properties. Researchers may study its effects on various biological pathways to identify potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or conductive polymers, due to the presence of the bithiophene moiety.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bithiophene and dimethoxyphenyl groups could facilitate binding to hydrophobic pockets within proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Thiophen-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but with a single thiophene ring.
N-(2-(Furan-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but with a furan ring instead of bithiophene.
N-(2-(Pyridin-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but with a pyridine ring.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of the bithiophene moiety, which can impart distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical and biological applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-23-17-5-3-14(11-18(17)24-2)12-20(22)21-9-7-16-4-6-19(26-16)15-8-10-25-13-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVMMEUBKOUJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=C(S2)C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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